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Abstract Pyriminostrobin is a synthetic acaricide and insecticide belonging to the strobilurin

class of agrochemicals.[1][2] Like other compounds in this class, its primary mode of action is

the inhibition of mitochondrial respiration, a critical cellular process.[1] A thorough

understanding of its toxicological profile is essential for assessing its potential risks to human

health and the environment. This technical guide provides a comprehensive overview of the

known toxicological data for Pyriminostrobin, drawing comparisons with related strobilurin

compounds due to the limited publicly available data on Pyriminostrobin itself. It covers the

mechanism of action, toxicokinetics, and various toxicological endpoints, including acute,

chronic, genetic, and developmental toxicity. This document also details common experimental

protocols used in toxicological assessments and visualizes key pathways and workflows to

support further research and development.

Introduction
Pyriminostrobin, with CAS Registry Number 1257598-43-8, is a methoxyacrylate strobilurin

insecticide and acaricide.[2][3] It was developed through the optimization of anilinopyrimidinone

lead compounds to enhance bioactivity.[1] Structurally, it is characterized as methyl (2E)-2-[2-

({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-

enoate.[3] The primary utility of Pyriminostrobin lies in its efficacy against various mite

developmental stages, including eggs, larvae, nymphs, and adults, making it crucial for
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managing mite populations in agriculture.[1] Its toxicological assessment is critical for

establishing safe handling practices and regulatory limits.

Mechanism of Action
The fungicidal and insecticidal activity of Pyriminostrobin stems from its role as a Quinone

outside Inhibitor (QoI).[1][2] It specifically targets Complex III (cytochrome bc1 complex) of the

mitochondrial electron transport chain.[1] By binding to the Qo site of cytochrome b, a key

subunit of Complex III, Pyriminostrobin blocks the transfer of electrons from ubiquinol to

cytochrome c. This disruption halts the electron transport chain, thereby inhibiting ATP

synthesis and leading to cellular energy deprivation and ultimately, cell death in target

organisms.[1]

Caption: Mechanism of Action of Pyriminostrobin.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Specific ADME data for Pyriminostrobin is not readily available in the public domain.

However, the toxicokinetic profile can be inferred from related strobilurin compounds like

Azoxystrobin and Pyraclostrobin.

Absorption, Distribution, and Excretion: When administered orally to rats, Pyraclostrobin is

absorbed and subsequently excreted, primarily in the feces.[4] Similarly, in studies with

lactating goats and laying hens, Azoxystrobin was largely excreted via feces (62-72% and

91-97% of the administered dose, respectively), with minimal residues found in tissues and

eggs.[5] This suggests that Pyriminostrobin is also likely to be poorly absorbed from the

gastrointestinal tract and rapidly excreted.

Metabolism: Data on the specific metabolites of Pyriminostrobin are currently unavailable.

[1] For pesticides, metabolism is a critical factor in determining toxicity, as metabolites can be

more or less toxic than the parent compound.[6] Based on the chemical structure of

Pyriminostrobin and known metabolic pathways for other strobilurins, putative metabolic

transformations may include:

Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid.
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O-Demethylation: Removal of the methyl group from the methoxyacrylate toxophore.

Ether Linkage Cleavage: Breaking of the ether bond connecting the pyrimidine ring to the

phenyl group.

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

Caption: Proposed General Metabolic Pathways for Pyriminostrobin.

Toxicological Profile of Pyriminostrobin
Due to a lack of specific public data for Pyriminostrobin, this section summarizes toxicological

findings for closely related and well-studied strobilurins, primarily Pyraclostrobin, to provide a

contextual profile.

Acute Toxicity
Acute toxicity studies determine the effects of a single, high-dose exposure. For Pyraclostrobin,

clinical signs after oral administration in rats included dyspnea, staggering, piloerection, and

diarrhea, which resolved within several days.[4] Strobilurins can be highly toxic to aquatic

organisms. For instance, the 96-hour median lethal concentration (LC50) of Pyraclostrobin in

zebrafish was determined to be 0.056 mg/L, while another strobilurin, Pyraoxystrobin, showed

LC50 values ranging from 1.069 to 5.970 µg/L for different life stages of zebrafish.[7][8][9]
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Compound Test Species Value Reference

Pyraclostrobin 96-h LC50
Zebrafish (Danio

rerio)
0.056 mg/L [7][8]

Pyraoxystrobin 96-h LC50
Zebrafish (Danio

rerio) Embryo
4.099 µg/L [9]

Pyraoxystrobin 96-h LC50
Zebrafish (Danio

rerio) Larva
1.069 µg/L [9]

Picoxystrobin
Acute Reference

Dose (ARfD)

Human

(extrapolated

from rat)

0.67 mg/kg bw [10]

Pyraclostrobin
Acceptable Daily

Intake (ADI)
Human

0.03 mg/kg

bw/day
[11]

Pyraclostrobin
Acute Reference

Dose (ARfD)
Human 0.03 mg/kg bw [11]

Sub-chronic and Chronic Toxicity
Repeated dose studies with Pyraclostrobin in mice, rats, and dogs revealed that the primary

target organs were in the gastrointestinal tract.[12] Findings included duodenal mucosal

hypertrophy and, in rodents, erosion or ulceration of the stomach mucosa, suggesting a local

irritant effect.[12]
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Compoun

d

Study

Duration
Species

NOAEL

(mg/kg

bw/day)

LOAEL

(mg/kg

bw/day)

Key

Effects at

LOAEL

Reference

Pyraclostro

bin
90-day Rat (male) 10.7 -

Decreased

body

weight

[13]

Pyraclostro

bin
1-year Dog ~6 - Vomiting [12][13]

Pyraclostro

bin
91-day

Mouse

(male)
~4 9.2

Decreased

body

weight

[13]

Picoxystro

bin

Acute

Neurotoxici

ty

Rat - 200

Basis for

ARfD

derivation

[10]

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Genotoxicity
Pyraclostrobin has been evaluated in a comprehensive battery of genotoxicity tests. The results

from in vitro bacterial and mammalian cell mutagenicity tests, a chromosome damage test, and

an in vivo micronucleus test in mice were unequivocally negative.[12][13] This indicates that

Pyraclostrobin is unlikely to be genotoxic.[12] Similarly, metabolites of another strobilurin,

Picoxystrobin, showed no genotoxicity concerns.[10]

Carcinogenicity
Long-term carcinogenicity studies have been conducted for Pyraclostrobin in rats and mice.

These studies did not provide evidence of a carcinogenic effect.[12][13] Based on the absence

of genotoxicity and the lack of significant tumor induction in animal studies, it has been

concluded that Pyraclostrobin is unlikely to pose a carcinogenic risk to humans.[12]

Reproductive and Developmental Toxicity
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In a two-generation reproductive toxicity study in rats, Pyraclostrobin led to reduced body-

weight gains in adults and pups, along with slightly delayed vaginal patency in female pups at a

dose of 33 mg/kg bw/day.[12] Developmental studies in rabbits showed increased post-

implantation loss at doses significantly higher than established reference doses.[14] In rats,

developmental effects included decreased pup body weight and delayed maturation.[14]

Toxicological Profile of Metabolites
There is a significant data gap regarding the identity and toxicity of Pyriminostrobin
metabolites. For regulatory purposes, metabolites found in food or the environment at

significant levels require toxicological assessment.[6] Studies on Picoxystrobin found that its

metabolites, IN-H8612 and IN-QDY63, were of similar or increased toxicity when compared to

the parent compound, highlighting the importance of evaluating metabolite-specific toxicity.[10]

Without experimental data, the toxicological profile of Pyriminostrobin's metabolites remains

uncharacterized.

Experimental Protocols
Standardized protocols, often following OECD (Organisation for Economic Co-operation and

Development) guidelines, are crucial for the toxicological evaluation of pesticides.

Genotoxicity Assays
Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This assay uses several

strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for

histidine or tryptophan synthesis, respectively. The test substance is incubated with the

bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is

indicated by a significant, dose-dependent increase in the number of revertant colonies

compared to the negative control, suggesting the substance is a mutagen.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): Rodents (usually mice or

rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection.

After treatment, bone marrow or peripheral blood is collected. The cells are analyzed for the

presence of micronuclei in immature erythrocytes. An increase in the frequency of

micronucleated cells indicates that the substance induced chromosomal damage or damage

to the mitotic apparatus.
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Acute Oral Toxicity - Acute Toxic Class Method (OECD
TG 423)
This method is a stepwise procedure with the use of a small number of animals per step. The

outcome of each step determines the dose for the next step. The method involves dosing

animals with the test substance at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg

body weight). Animals are observed for mortality and clinical signs for up to 14 days. The

method allows for the classification of the substance into a specific toxicity category based on

the observed mortality.

90-Day Repeated Dose Oral Toxicity Study (OECD TG
408)
The test substance is administered daily to groups of rodents (typically rats) at three or more

dose levels for 90 days. A control group receives the vehicle only. Throughout the study,

animals are observed for clinical signs of toxicity, and body weight and food consumption are

monitored. At the end of the study, blood and urine samples are collected for hematology,

clinical chemistry, and urinalysis. A full necropsy is performed, and selected organs are

weighed and examined histopathologically. This study is used to identify target organs and to

determine a No-Observed-Adverse-Effect Level (NOAEL).

Caption: Standard Workflow for Toxicological Assessment of a Pesticide.

Summary and Conclusions
Pyriminostrobin is a strobilurin insecticide that functions by inhibiting mitochondrial Complex

III. While specific toxicological data for Pyriminostrobin is scarce in publicly accessible

literature, the profile of related compounds like Pyraclostrobin suggests a low potential for

acute mammalian toxicity, genotoxicity, and carcinogenicity. The primary effects observed after

repeated exposure are related to local irritation of the gastrointestinal tract. However, like other

strobilurins, it is expected to be highly toxic to aquatic organisms.

The most significant knowledge gap in the toxicological profile of Pyriminostrobin is the

identification and characterization of its metabolites. As demonstrated by other pesticides,

metabolites can contribute significantly to the overall toxicity. Therefore, future research should

focus on elucidating the metabolic fate of Pyriminostrobin in various systems and conducting
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comprehensive toxicological evaluations of its major metabolites to complete a thorough risk

assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1429120#toxicological-profile-of-pyriminostrobin-and-
its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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